2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC naming of epoxides follows specific rules based on the parent chain and substituents. Below is a systematic breakdown for the key components:

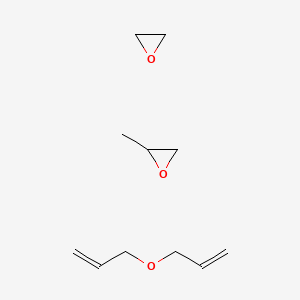

2-Methyloxirane (Propylene Oxide)

- Parent chain : Oxirane (a three-membered cyclic ether with two carbons and one oxygen).

- Substituent : A methyl group attached to the oxirane ring.

- IUPAC name : 2-methyloxirane or 1,2-epoxypropane.

- Cyclic ether nomenclature : The "oxirane" suffix denotes the epoxide ring, while the "2-methyl" prefix specifies the substituent’s position.

Oxirane (Ethylene Oxide)

- Parent chain : Oxirane (simplest epoxide).

- IUPAC name : Oxirane.

- Alternative naming : Ethylene oxide, derived from the parent alkene ethylene.

3-Prop-2-enoxyprop-1-ene (Allyl Glycidyl Ether)

- Parent chain : Oxirane with a prop-2-enoxy (allyl ether) substituent.

- IUPAC name : 2-(prop-2-enoxymethyl)oxirane.

- Structural features : Contains both an epoxide ring and an allyl ether group, enabling dual reactivity in polymerization.

Polymerized Compound

The polymer of 2-methyloxirane, oxirane, and allyl glycidyl ether is named as a copolymer . For example:

Molecular Geometry and Stereochemical Considerations

Epoxides exhibit strained three-membered rings due to bond angle distortion. Key geometric and stereochemical properties include:

Bond Angles and Ring Strain

| Property | Value | Source |

|---|---|---|

| Epoxide ring bond angle | ~61.5° (vs. 109.5° in tetrahedral geometry) | |

| C–O–C bond angle | ~60° | |

| Methyl group placement | Equatorial or axial |

- 2-Methyloxirane : The methyl group induces steric strain, but the ring remains planar. The chiral center (if present) can adopt R or S configurations.

- Allyl glycidyl ether : The allyl ether group introduces additional steric hindrance, affecting reactivity in ring-opening reactions.

Stereochemistry

Spectroscopic Identification Methods

Spectroscopic techniques provide critical data for structural elucidation. Below are key methods and findings:

Nuclear Magnetic Resonance (NMR)

Notes :

- 2-Methyloxirane : The CH₂ protons adjacent to oxygen exhibit deshielded shifts due to electron-withdrawing effects.

- Allyl glycidyl ether : The allyl group’s vinyl protons (δ 5.0–6.0 ppm) and ether oxygen splitting are diagnostic.

Infrared Spectroscopy (IR)

| Functional Group | Absorption (cm⁻¹) | Source |

|---|---|---|

| C–O–C (epoxide) | 1260–1280 (strong) | |

| C–O (ether) | 1100–1200 (strong) | |

| C=C (allyl group) | 1640–1680 (medium) |

Key Peaks :

- 2-Methyloxirane : Dominant C–O–C stretch at ~1270 cm⁻¹.

- Allyl glycidyl ether : Overlapping C–O and C=C peaks distinguish it from simpler epoxides.

Mass Spectrometry (MS)

Notes :

Properties

IUPAC Name |

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O.C3H6O.C2H4O/c1-3-5-7-6-4-2;1-3-2-4-3;1-2-3-1/h3-4H,1-2,5-6H2;3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFDKJJTEDIXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C=CCOCC=C.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-33-2 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorohydrin Process

The chlorohydrin process is one of the classical and widely used methods for producing 2-methyloxirane. It involves the formation of a chlorohydrin intermediate from propylene, followed by base-induced ring closure to yield the epoxide.

- Step 1: Propylene reacts with hypochlorous acid (HClO) to form propylene chlorohydrin.

- Step 2: The chlorohydrin is treated with a base (usually sodium hydroxide) to induce intramolecular nucleophilic substitution, producing 2-methyloxirane and sodium chloride as a by-product.

- Hypochlorous acid can be generated in situ by acidifying hypochlorite solutions or by bubbling chlorine gas into alkaline solutions.

- The reaction equilibrium can be shifted by controlling chloride ion concentration, as excess chloride ions drive the equilibrium backward, reducing yield.

- The process can be run batchwise or continuously, with continuous operation favored for industrial scale.

- The chlorohydrin process is well-established and relatively straightforward.

- A major drawback is the formation of significant amounts of salt waste (NaCl), which poses environmental and disposal challenges.

- The process requires careful control of reaction conditions to minimize side reactions and maximize epoxide yield.

- Recent discussions highlight potential improvements in controlling hypochlorous acid generation and minimizing salt formation.

- The dehydration of 2-propanol with concentrated sulfuric acid is used to produce propylene continuously as a feedstock for this process, integrating upstream and downstream steps efficiently.

Oxidation of Propylene with Organic Peroxides

An alternative and increasingly important route to 2-methyloxirane is the direct oxidation of propylene using organic hydroperoxides as oxidants. This method avoids chlorinated intermediates and reduces salt waste.

$$

\text{CH}3\text{CH}=\text{CH}2 + \text{ROOH} \rightarrow \text{CH}3\text{CHCH}2\text{O} + \text{ROH}

$$

where ROOH represents an organic hydroperoxide.

| Hydroperoxide | Source | By-product | Commercial Process Name |

|---|---|---|---|

| t-Butyl hydroperoxide | Oxygenation of isobutane | t-Butanol (can be converted to MTBE) | Halcon process |

| Ethylbenzene hydroperoxide | Oxygenation of ethylbenzene | 1-Phenylethanol (can be dehydrated to styrene) | Ethylbenzene process |

| Cumene hydroperoxide | Oxygenation of cumene | Cumyl alcohol (recycled to cumene) | Sumitomo Chemical process |

- The process produces valuable by-products that can be recycled or converted into useful chemicals.

- It avoids the formation of inorganic salts, reducing environmental impact.

- The oxidation is catalyzed by specific catalysts, often titanium-doped silicalite in the case of hydrogen peroxide as oxidant.

- The hydrogen peroxide to propylene oxide (HPPO) process is a clean method producing only water as a by-product.

- Some ring-opened derivatives may form as side products, requiring purification steps.

Hydrogen Peroxide to Propylene Oxide (HPPO) Process

This is a modern, environmentally friendly method that uses hydrogen peroxide as the oxidant and a titanium silicalite catalyst.

$$

\text{C}3\text{H}6 + \text{H}2\text{O}2 \rightarrow \text{C}3\text{H}6\text{O} + \text{H}_2\text{O}

$$

- Produces minimal waste, only water as a side product.

- Requires a highly selective catalyst, titanium-doped silicalite (TS-1).

- Commercialized by major chemical companies due to its green chemistry profile.

- The process achieves high selectivity and conversion rates.

- The catalyst's stability and regeneration are critical for sustained industrial operation.

- Enantiomerically pure 2-methyloxirane can be obtained by subsequent kinetic resolution techniques.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | By-products/Waste | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chlorohydrin Process | Propylene + Hypochlorous acid | Base (NaOH), acid catalysis | NaCl salt | Established, continuous operation | Salt waste, environmental concerns |

| Organic Peroxide Oxidation | Propylene + Organic hydroperoxides | Various catalysts | Alcohols (recyclable) | Cleaner, valuable by-products | Complex by-product handling |

| HPPO Process | Propylene + Hydrogen peroxide | Titanium silicalite (TS-1) catalyst | Water | Environmentally friendly, clean | Catalyst cost, side reactions |

| Laboratory Methods | Various | Peracids, metal complexes | Depends on method | Enantiomeric purity achievable | Not suitable for large scale |

Summary of Research Findings

- The chlorohydrin process remains widely used but is being gradually replaced by cleaner oxidation methods.

- The organic peroxide oxidation route offers dual benefits of epoxide production and valuable coproducts, with several industrial implementations.

- The HPPO process is a state-of-the-art green technology, favored for its minimal waste and high efficiency.

- Continuous research focuses on catalyst development, process optimization, and minimizing side reactions to improve yield and sustainability.

Chemical Reactions Analysis

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may produce alcohols.

Scientific Research Applications

Based on the search results, here's what is available regarding the applications of compounds containing "2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene":

While a specific detailed article focusing solely on the applications of "this compound" with comprehensive data tables and case studies is not available in the search results, information regarding the components and related compounds provides insight into potential applications.

Scientific Research Applications

2-Methyloxirane (Propylene Oxide):

- Production of other chemicals: It is used in the production of other chemicals, which, in turn, are used to produce a wide variety of industrial and consumer products, paint strippers, and aerosol paints .

- Food additive: It is approved as a food additive and is permitted solely for use as a starch modifying agent . Due to its chemical nature, it dissipates during processing and is not present in the final food .

- Monomer in polymer production: It is used as a monomer in the polymer production of polyether polyols, which are used in the production of polyurethane foams for furniture and automotive industries .

- Stabilizer: Functions as a stabilizer for dichloromethane and other chlorinated hydrocarbon solvents; in paint, lacquer, and varnish production; as an anti-corrosion additive; and in construction material production .

- Intermediate in manufacturing: Serves as an intermediate in manufacturing laboratory chemicals such as propylene glycol (used in producing unsaturated polyester resin in textile and plastics industries) and butanediol .

- Isoprene Epoxydiols (IEPOX): Derivatives like cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol are synthesized from 2-methyloxirane and have roles relating to atmospheric chemistry .

Formaldehyde; 2-Methyloxirane; 4-Nonylphenol Polymer: - Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

- Biology: Employed in the development of biomaterials and drug delivery systems.

- Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.

- Industry: Applied in the production of adhesives, coatings, and emulsifiers.

Mechanism of Action

Mechanism of Action

The mechanism of action of 2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene involves its interaction with molecular targets and pathways within the system it is applied to. For instance, as a surfactant, it reduces surface tension by aligning at the interface of two phases, such as oil and water. In biological systems, it may interact with cellular membranes or proteins, influencing their function and stability .

Comparison with Similar Compounds

Table 1: Key Properties

Reactivity and Catalytic Behavior

- Oxirane : Undergoes deoxygenation on Au catalysts, forming ethylene. Machine learning (ML) models predict its reactivity with high accuracy due to its simple structure .

- 2-Methyloxirane : The methyl group reduces ring strain, making it less reactive than oxirane. However, ML models demonstrate its selective deoxygenation to propene on Au surfaces, highlighting transferable chemical insights from oxirane .

- 3-Prop-2-Enoxyprop-1-Ene: The allyl group enables additional reactions, such as radical polymerization or Michael additions, alongside epoxide ring-opening. This dual functionality expands its utility in specialty polymers .

Oxirane

2-Methyloxirane

4.3 3-Prop-2-Enoxyprop-1-Ene

Biological Activity

2-Methyloxirane; oxirane; 3-prop-2-enoxyprop-1-ene, commonly referred to as allyl glycidyl ether, is an organic compound with a complex structure and diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.275 g/mol

- CAS Number : 9041-33-2

- Structure : Contains an epoxide group which contributes to its reactivity and biological interactions.

The biological activity of 2-methyloxirane is primarily attributed to its epoxide structure, which allows it to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms are noted:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it has been shown to influence cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes .

- Cellular Effects : Exposure to this compound can lead to oxidative stress in cells, resulting in alterations in gene expression related to detoxification and stress response pathways .

- Toxicological Impact : In laboratory studies, high concentrations have resulted in respiratory distress and irritation in animal models, indicating potential toxic effects upon exposure .

Biological Activity Data

Case Study 1: Occupational Exposure

A study involving 279 workers exposed to allyl glycidyl ether over a long duration reported no significant adverse health effects attributed directly to the compound. However, mild respiratory symptoms were noted among a small subset of workers, suggesting that prolonged exposure could lead to chronic effects .

Case Study 2: Acute Exposure in Animals

In a controlled study with rats and guinea pigs exposed to high concentrations (4000 ppm) for four hours, significant mortality was observed alongside respiratory distress and ocular irritation. This underscores the compound's acute toxicity profile and the need for careful handling in industrial settings .

Pharmacokinetics

The pharmacokinetic profile of 2-methyloxirane indicates rapid absorption and distribution within biological systems. Metabolism occurs primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.